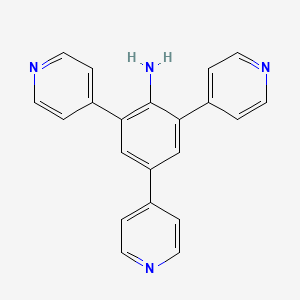

2,4,6-Tri(pyridin-4-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H16N4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2,4,6-tripyridin-4-ylaniline |

InChI |

InChI=1S/C21H16N4/c22-21-19(16-3-9-24-10-4-16)13-18(15-1-7-23-8-2-15)14-20(21)17-5-11-25-12-6-17/h1-14H,22H2 |

InChI Key |

RGAUGAJFWVJDPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(C(=C2)C3=CC=NC=C3)N)C4=CC=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tri Pyridin 4 Yl Aniline

Strategies for the Construction of the Triarylpyridine Core

The assembly of the sterically demanding 2,4,6-trisubstituted pyridine (B92270) core is a significant synthetic challenge. Chemists have developed several effective strategies, including multi-component reactions and the derivatization of functionalized pyridine precursors.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. tcichemicals.com This approach is particularly prominent in the synthesis of 2,4,6-triarylpyridines. The most common MCR for this purpose is a variation of the Hantzsch pyridine synthesis, which typically involves the one-pot condensation of an aldehyde, a ketone (in a 1:2 molar ratio), and an ammonia (B1221849) source, such as ammonium (B1175870) acetate. orgchemres.orgrasayanjournal.co.innih.gov

In the context of synthesizing the specific 2,4,6-tri(pyridin-4-yl) moiety, this reaction would involve the condensation of 4-pyridinecarboxaldehyde, 4-acetylpyridine, and ammonium acetate. A proposed mechanism involves an initial aldol (B89426) condensation between the aldehyde and ketone to form a chalcone-like intermediate (a 1,3-diaryl-2-propen-1-one). nih.gov This is followed by a Michael addition with a second equivalent of the ketone. nih.gov The resulting 1,5-dicarbonyl intermediate then reacts with ammonium acetate, cyclizes, and undergoes oxidation to yield the final aromatic pyridine ring. rsc.org The use of microwave irradiation has been shown to accelerate this type of reaction, providing excellent yields in a significantly reduced timeframe. acs.org

An alternative to building the pyridine ring from acyclic components is to start with a pre-functionalized pyridine and introduce the desired aryl substituents. A flexible method involves the synthesis of highly substituted pyridin-4-ol derivatives via a three-component reaction between lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it

This approach can be extended to a four-component protocol where the resulting pyridin-4-ol is not isolated but is directly converted in situ to a pyridin-4-yl nonaflate. chim.it Nonaflates are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. chim.it Therefore, a suitably substituted pyridin-4-yl nonaflate can serve as a versatile precursor. The three pyridyl groups of 2,4,6-Tri(pyridin-4-yl)aniline could be installed sequentially or through coupling with appropriate pyridyl-organometallic reagents (e.g., pyridylboronic acids in Suzuki-Miyaura reactions). chim.it This methodology offers a high degree of control over the substitution pattern of the final product. chim.it

The efficiency and selectivity of triarylpyridine synthesis, particularly through multi-component reactions, are often greatly enhanced by the use of catalysts. A wide array of catalysts have been successfully employed, highlighting the versatility of this transformation. These catalysts can be broadly categorized as solid acids, reusable nanocatalysts, and Brønsted acids.

Solid Acid Catalysts : Montmorillonite K10 clay, an inexpensive and environmentally benign solid acid, has been shown to effectively catalyze the one-pot synthesis of 2,4,6-trisubstituted pyridines under solvent-free conditions, with yields up to 97%. scirp.org The catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity. scirp.org

Magnetic Nanocatalysts : For ease of separation and recycling, catalysts immobilized on magnetic nanoparticles are of great interest. Cobalt nanoparticles supported on magnetic hydrotalcite (Fe3O4/HT-Co) have been used for the solvent-free, aerobic synthesis of 2,4,6-triarylpyridines. orgchemres.org The catalyst is readily removed from the reaction mixture using an external magnet and can be reused for at least five cycles without a noticeable decrease in performance. orgchemres.org

Phase-Transfer and Brønsted Acid Catalysts : Tetrabutylammonium hydrogen sulphate (TBAHS) has been utilized as an inexpensive phase-transfer catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines. rasayanjournal.co.in Furthermore, strong Brønsted acids, including the metal-free catalyst triflimide (HNTf2) and the solid acid catalyst pentafluorophenylammonium triflate (PFPAT), have proven to be highly efficient, promoting the reaction under mild, solvent-free conditions and allowing for easy product isolation and catalyst recycling. nih.govscispace.com

Table 1: Catalysts in the Multi-Component Synthesis of 2,4,6-Triarylpyridines

| Catalyst | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Montmorillonite K10 | Aromatic aldehyde, Acetophenone, NH₄OAc | 120°C, Solvent-free | 1.5 - 2 h | 88 - 97 | scirp.org |

| Fe₃O₄/HT-Co | Aryl aldehyde, Acetophenone, NH₄OAc | Reflux, Solvent-free, Air | 1 h | 85 - 95 | orgchemres.org |

| TBAHS | Aromatic aldehyde, Acetophenone, NH₄OAc | 120°C, Solvent-free | 5 - 6 h | 70 - 75 | rasayanjournal.co.in |

| HNTf₂ (Triflimide) | Aromatic aldehyde, Acetophenone, NH₄OAc | 80°C, Solvent-free | 30 - 60 min | 88 - 96 | nih.gov |

| PFPAT | Aromatic aldehyde, Acetophenone, NH₄OAc | 120°C, Solvent-free | 25 - 45 min | 88 - 96 | scispace.com |

Functionalization and Derivatization of the Aniline (B41778) and Pyridine Moieties

Post-synthesis modification of the 2,4,6-Tri(pyridin-4-yl)aniline scaffold allows for the fine-tuning of its chemical properties. Such transformations can target either the aniline ring or the peripheral pyridine rings.

The aniline moiety offers several avenues for derivatization. Standard functional group transformations common to anilines can be applied. Furthermore, modern C-H functionalization techniques provide powerful tools for direct modification of the aniline ring.

A notable example is the palladium-catalyzed C-H olefination of aniline derivatives. acs.org Using a specialized Pd/S,O-ligand system, it is possible to achieve highly para-selective olefination of the aniline ring with acrylates under mild, aerobic conditions. acs.org This method is operationally simple and has shown compatibility with a broad range of substituted anilines, suggesting its potential applicability to the 2,4,6-Tri(pyridin-4-yl)aniline system for introducing alkene functionalities at the position para to the amino group. acs.org

The three pyridine rings on the scaffold are also amenable to a variety of chemical modifications, often by leveraging the reactivity of the pyridine nitrogen atom.

One powerful strategy involves the initial oxidation of a pyridine nitrogen to a pyridine N-oxide. These intermediates open up new reaction pathways. For instance, pyridine N-oxides can undergo photochemical valence isomerization upon irradiation with UV light to produce highly reactive intermediates that, in the presence of an acid, can lead to the selective introduction of a hydroxyl group at the C3 position of the pyridine ring. acs.org

Alternatively, pyridine N-oxides can be activated by reagents like acetic anhydride (B1165640) and subsequently reacted with Grignard reagents to afford 2-substituted pyridines. organic-chemistry.org This two-step process allows for the introduction of various alkyl and aryl groups at the C2 position of the pyridine rings, providing a route to further elaborate the molecular structure. organic-chemistry.org Additionally, palladium-catalyzed cross-coupling reactions performed on halogenated pyridines or pyridyl triflates are a cornerstone of modern pyridine functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chim.itorganic-chemistry.org

Coordination Chemistry of 2,4,6 Tri Pyridin 4 Yl Aniline

Ligand Design Principles and Coordination Modes of 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine

The design of 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine (tpt) as a ligand is centered around its rigid, planar structure and the trigonal arrangement of its three pyridyl groups. This geometry makes it an excellent "trigonal 3-connector" for constructing highly ordered, multi-dimensional structures such as metal-organic frameworks (MOFs). The nitrogen atoms of the pyridyl groups are the primary sites for metal coordination, readily donating their lone pair of electrons to form stable complexes with a variety of metal ions.

The nitrogen atoms of the three pyridyl groups in tpt are the key players in its coordination chemistry. They act as Lewis bases, donating electron pairs to metal centers, which act as Lewis acids. This interaction leads to the formation of coordination bonds and the self-assembly of intricate supramolecular structures. The orientation of the pyridyl groups allows for the ligand to act as a tridentate or bidentate chelator, or as a bridging ligand connecting multiple metal centers.

In the hypothetical case of 2,4,6-Tri(pyridin-4-yl)aniline, the central aniline (B41778) nitrogen would introduce an additional potential coordination site. The lone pair of electrons on the aniline nitrogen is generally less basic than that of a pyridyl nitrogen due to its delocalization into the central phenyl ring. However, it could still participate in coordination, particularly with harder metal ions or under specific reaction conditions. The geometry of the aniline amine group is slightly pyramidal, which would influence the stereochemistry of any resulting metal complexes. wikipedia.org The involvement of the aniline nitrogen could lead to more complex coordination modes, including the formation of five-membered chelate rings if it coordinates to the same metal center as an adjacent pyridyl group, or it could act as an additional bridging point.

The tpt ligand exhibits versatile chelation and bridging capabilities. It can act as a tridentate ligand, coordinating to a single metal center through all three pyridyl nitrogen atoms. More commonly, it functions as a bidentate ligand, with two of the pyridyl groups binding to one metal ion, leaving the third available to coordinate to another metal center, thus acting as a bridge. researchgate.netnih.gov This bridging capability is fundamental to the formation of coordination polymers and MOFs. rsc.org The flexibility in coordination modes allows for the construction of diverse architectures, from discrete molecules to one-, two-, and three-dimensional networks. researchgate.netrsc.org

Formation of Discrete Metal Complexes with 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine

The reaction of tpt with various transition metals can lead to the formation of discrete mononuclear and oligonuclear complexes. In mononuclear complexes, a single metal ion is typically coordinated by one or more tpt ligands, with the remaining coordination sites occupied by other ligands or solvent molecules. For instance, complexes with a 1:1 or 1:2 metal-to-ligand ratio have been reported. researchgate.net Dinuclear complexes can also be formed, where two metal centers are bridged by one or more tpt ligands. The specific structure formed depends on factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the solvent used in the synthesis. researchgate.netmdpi.com

The stereochemistry of metal complexes with tpt is influenced by the coordination geometry of the metal ion and the rigid nature of the ligand. For example, in octahedral complexes, the tpt ligand can coordinate in a meridional fashion. The planarity of the tpt ligand can lead to the formation of specific stereoisomers. researchgate.net The interactions between ligands, such as π-π stacking, can also play a role in stabilizing particular crystal structures. researchgate.net

Below is a table summarizing some of the metal complexes formed with 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine.

| Metal Ion | Complex Formula | Coordination Mode of tpt | Resulting Structure |

| Cobalt(II) | [Co(tpt)(CH3OH)Cl2] | Tridentate | Mononuclear |

| Nickel(II) | Ni(tpt)22 | Tridentate | Mononuclear |

| Iron(III)/Iron(II) | [Fe(tpt)Cl2] | Tridentate | Mononuclear |

| Manganese(II) | Mn(tpt)(NO3)(H2O)2 | Tridentate | Mononuclear |

| Europium(III) | {[Eu2(tpt)2(mNBA)6(H2O)2]·2CH3OH}n | Tridentate | Coordination Polymer |

| Ytterbium(III) | {[Yb2(tpt)2(BDC)3]·2H2O}n | Tridentate | Coordination Polymer |

Note: The data presented in this table is for the analogue compound 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine.

Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Design and Synthesis of Extended Coordination Architectures

The design of coordination polymers and MOFs using ligands like 2,4,6-Tri(pyridin-4-yl)aniline involves linking metal centers with the pyridyl donor groups to form extended one-, two-, or three-dimensional networks. The synthesis of these materials is typically achieved through methods such as solvothermal or hydrothermal synthesis, where the ligand and a metal salt are dissolved in a suitable solvent and heated in a sealed container. This process allows for the slow crystallization of the coordination polymer or MOF. Other techniques, including slow evaporation and liquid-liquid interfacial diffusion, can also be employed to control the crystallization process and obtain high-quality single crystals suitable for structural analysis. The choice of synthetic method can significantly influence the resulting structure and dimensionality of the final product.

Influence of Metal Centers on Network Formation

The selection of the metal center is a critical factor in determining the topology of the resulting coordination network. Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, square planar, octahedral). For instance, transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) are frequently used due to their versatile coordination chemistry. The coordination geometry of the metal ion, in conjunction with the tripodal nature of the 2,4,6-Tri(pyridin-4-yl)aniline ligand, directs the formation of specific network architectures. For example, a metal ion favoring an octahedral geometry might coordinate to multiple ligands, leading to a highly connected three-dimensional framework. In contrast, a metal ion with a tetrahedral preference could result in a less dense, more open framework. The interplay between the ligand's geometry and the metal's coordination preference is a key principle in the rational design of coordination polymers and MOFs.

Supramolecular Chemistry and Crystal Engineering with 2,4,6 Tri Pyridin 4 Yl Aniline

Non-Covalent Interactions in Molecular Assembly

The assembly of 2,4,6-Tri(pyridin-4-yl)aniline into ordered structures is primarily driven by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, π-stacking, and halogen bonding, dictate the packing of the molecules in the solid state and their association in solution, leading to the formation of diverse supramolecular architectures.

Hydrogen bonding plays a crucial role in the molecular recognition and self-assembly processes of 2,4,6-Tri(pyridin-4-yl)aniline. The molecule possesses both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the pyridyl rings), allowing for the formation of extensive and robust hydrogen bonding networks.

Theoretically, the isomeric compound 4,4',4''-(Pyridine-2,4,6-triyl)trianiline has three hydrogen bond donors and four hydrogen bond acceptors nih.gov. By analogy, 2,4,6-Tri(pyridin-4-yl)aniline is expected to have similar hydrogen bonding capabilities, with the primary amine group (-NH2) serving as a hydrogen bond donor and the nitrogen atoms of the three pyridyl rings acting as hydrogen bond acceptors. This functionality allows for the formation of various intermolecular hydrogen bonds, such as N-H···N interactions. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, depending on the specific crystallization conditions and the presence of co-formers. In the self-assembly of 2,4,6-tris(2-pyridyl)-1,3,5-triazine on a gold surface, for instance, C-H···N hydrogen bonds were observed to play a significant role in the formation of the supramolecular structure nih.gov.

| Functional Group | Hydrogen Bonding Role | Potential Interactions |

| Aniline (B41778) -NH2 | Donor | N-H···N (pyridyl) |

| Pyridyl -N= | Acceptor | N···H-N (aniline) |

This table outlines the primary hydrogen bonding functionalities of 2,4,6-Tri(pyridin-4-yl)aniline.

The arrangement of the pyridyl rings in a tripodal fashion can facilitate intramolecular or intermolecular π-stacking, influencing the conformation of the molecule and the packing in the crystal lattice. Studies on related pyridine-containing compounds have demonstrated the importance of π-π stacking in the formation of one-dimensional chains and other extended structures. The interplay between hydrogen bonding and π-stacking interactions is often crucial in determining the final supramolecular architecture.

While hydrogen bonding and π-stacking are often the dominant forces, other weak interactions such as halogen bonding can also be exploited in the crystal engineering of systems containing 2,4,6-Tri(pyridin-4-yl)aniline. Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base. The nitrogen atoms of the pyridyl groups in 2,4,6-Tri(pyridin-4-yl)aniline can act as halogen bond acceptors.

By co-crystallizing 2,4,6-Tri(pyridin-4-yl)aniline with halogenated molecules, it is possible to introduce halogen bonds into the supramolecular assembly, providing an additional tool for controlling the crystal packing and properties of the resulting materials. The interplay between halogen bonds, hydrogen bonds, and other non-covalent interactions can lead to the formation of complex and predictable multi-component co-crystals rsc.org.

Self-Assembly Processes in Solution and Solid State

The ability of 2,4,6-Tri(pyridin-4-yl)aniline to engage in multiple non-covalent interactions drives its self-assembly into a variety of supramolecular structures in both solution and the solid state. These processes can be directed to form discrete, complex architectures or extended networks.

The C3-symmetric nature of 2,4,6-Tri(pyridin-4-yl)aniline makes it an ideal building block for the construction of discrete, three-dimensional supramolecular cages. In coordination-driven self-assembly, the pyridyl groups can coordinate to metal ions, acting as tritopic linkers. By combining this ligand with appropriate metal precursors, it is possible to form well-defined, hollow cage-like structures.

For example, related tris(pyridyl) ligands have been successfully used to construct trigonal prismatic supramolecular cages through coordination with platinum(II) or ruthenium(II) acceptors nih.govfigshare.com. These cages can encapsulate guest molecules within their cavities, leading to potential applications in areas such as sensing, catalysis, and drug delivery. The self-assembly of these complex structures is a testament to the power of directional bonding and the pre-organization of the ligand.

| Building Block | Role in Assembly | Resulting Architecture |

| 2,4,6-Tri(pyridin-4-yl)aniline | Tritopic Ligand | Supramolecular Cage |

| Metal Acceptor (e.g., Pt(II), Ru(II)) | Coordinating Center | Trigonal Prism |

This table illustrates the components and resulting architecture in the directed assembly of a supramolecular cage.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. This approach has been successfully applied to the synthesis of coordination polymers and other supramolecular structures.

The solid-state reactivity of 2,4,6-Tri(pyridin-4-yl)aniline with metal salts under grinding or milling conditions could lead to the formation of coordination polymers. Mechanochemical synthesis has been shown to be effective in producing bowl-shaped assemblies from 2,4,6-tri(pyridin-3-yl)-1,3,5-triazine and a palladium complex in high yield and with significantly reduced reaction times compared to solution-based methods beilstein-journals.org. This suggests that mechanochemical methods could be a valuable tool for exploring the supramolecular chemistry of 2,4,6-Tri(pyridin-4-yl)aniline, potentially leading to the discovery of new phases and structures that are not accessible from solution.

Crystal Engineering of Functional Materials

Rational Design of Solid-State Structures

No information could be found regarding the rational design of solid-state structures involving 2,4,6-Tri(pyridin-4-yl)aniline. This would typically involve a discussion of the predictable control of intermolecular interactions, such as hydrogen bonding and π-π stacking, to guide the assembly of molecules into desired crystalline architectures. However, no crystallographic data or studies on the intermolecular interactions of this specific compound are available.

Role in Host-Guest Systems within Crystalline Frameworks

There is no available research on the application of 2,4,6-Tri(pyridin-4-yl)aniline in host-guest systems. Such a discussion would require evidence of the compound forming crystalline frameworks with cavities or channels capable of encapsulating guest molecules. Without any published crystal structures or studies on its inclusion compounds, this section cannot be addressed.

Applications in Advanced Materials Science

Utilization in Porous Materials and Frameworks

The molecular architecture of 2,4,6-Tri(pyridin-4-yl)aniline, with its rigid core and multiple nitrogen-based coordination sites, makes it a promising candidate for constructing porous materials. The pyridyl groups can act as strong hydrogen bond acceptors or as coordination sites for metal ions, while the aniline (B41778) amine group provides a potential site for further covalent reactions, making it a trifunctional linker for creating extended, porous networks.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The defined geometry and functionality of 2,4,6-Tri(pyridin-4-yl)aniline make it a theoretically suitable building block for COFs. The aniline amine group could potentially react with aldehyde-functionalized monomers to form imine-linked frameworks, a common strategy in COF synthesis. However, a thorough review of published scientific literature reveals no specific studies detailing the successful synthesis and characterization of a COF explicitly using 2,4,6-Tri(pyridin-4-yl)aniline as a monomer.

Frameworks for Molecular Recognition and Separation

Porous materials designed for molecular recognition and separation rely on well-defined pore sizes and specific binding sites within their structure. The pyridyl nitrogen atoms in 2,4,6-Tri(pyridin-4-yl)aniline could impart basicity and specific interaction sites within a framework's pores, potentially enabling selective interactions with acidic guest molecules or metal ions. While the structure is suitable for such applications, there are currently no specific research articles that demonstrate the use of frameworks derived from this compound for molecular recognition or separation tasks.

Engineering for Enhanced Adsorption and Encapsulation

The engineering of porous materials to enhance the adsorption of gases or the encapsulation of guest molecules is a key area of materials research. The intrinsic porosity and functional sites of a framework built from 2,4,6-Tri(pyridin-4-yl)aniline could theoretically be tailored for such purposes. The nitrogen-rich environment could offer preferential adsorption of specific molecules like CO2. Despite this potential, detailed research findings on the engineering of frameworks from this specific compound for enhanced adsorption or encapsulation have not been reported in the available scientific literature.

Role in Sensing Platforms

The photophysical and electronic properties of molecules containing conjugated aromatic and heterocyclic rings often make them suitable for use in chemical sensors. The pyridyl and aniline moieties in 2,4,6-Tri(pyridin-4-yl)aniline could allow for detectable changes in fluorescence or electronic properties upon interaction with specific analytes.

Development of Chemosensors

A chemosensor is a molecule that uses a chemical or physical change to signal the presence of a specific chemical substance. The nitrogen atoms in the pyridyl groups of 2,4,6-Tri(pyridin-4-yl)aniline could act as binding sites for metal ions or protons, leading to a measurable optical or electrochemical response. This suggests its potential for development into a chemosensor. Nevertheless, a comprehensive search of scientific databases does not yield any published studies where 2,4,6-Tri(pyridin-4-yl)aniline has been specifically developed or utilized as a chemosensor.

Receptor Design for Specific Analytes

The design of molecular receptors that can selectively bind to specific analytes is fundamental to many areas of chemistry. The tripodal arrangement of pyridyl groups on the aniline scaffold provides a pre-organized, C3-symmetric platform that could be adapted for the selective binding of complementary guest molecules. This structure could serve as a foundational design for receptors. However, there is no specific research in the public domain that details the design and application of 2,4,6-Tri(pyridin-4-yl)aniline as a receptor for any particular analyte.

Contributions to Catalysis

The arrangement of nitrogen atoms within the pyridyl rings and the central aniline group makes 2,4,6-Tri(pyridin-4-yl)aniline a compelling candidate for catalytic applications. Its structure allows for multiple coordination modes and the potential for creating electronically tunable and sterically defined active sites.

Ligand Role in Transition Metal Catalysis

The pyridinyl nitrogen atoms of 2,4,6-Tri(pyridin-4-yl)aniline serve as effective coordination sites for transition metals. As a tripodal ligand, it can form stable complexes with various metal centers, influencing their catalytic activity and selectivity. Chemical suppliers categorize this compound under transition metal catalyst ligands, indicating its intended use in forming such catalytically active complexes. fluorochem.co.uk The multiple nitrogen donor sites allow it to act as a polydentate ligand, which is a key feature in the design of robust and efficient catalysts for a range of organic transformations.

Heterogeneous Catalytic Systems Based on Derived Materials

Beyond its use in homogeneous catalysis, 2,4,6-Tri(pyridin-4-yl)aniline is a valuable building block for creating heterogeneous catalytic systems. Its rigid and defined geometry makes it an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs derived from this ligand can possess tailored porous structures and accessible metal sites, making them highly effective and recyclable heterogeneous catalysts. The compound is listed by suppliers as a MOF ligand, underscoring its role in the construction of these advanced porous materials. bldpharm.com These frameworks can facilitate reactions by providing a high concentration of active sites within a stable and reusable solid support.

Electrocatalytic Applications

The nitrogen-rich structure of 2,4,6-Tri(pyridin-4-yl)aniline suggests its potential in electrocatalysis. Nitrogen-doped carbon materials, often derived from nitrogen-containing organic precursors, are known to exhibit significant electrocatalytic activity for reactions such as the oxygen reduction reaction (ORR). While specific studies on electrocatalysts derived directly from 2,4,6-Tri(pyridin-4-yl)aniline are not detailed in available literature, its structural motifs are consistent with precursors used to create efficient metal-free or metal-containing carbon-based electrocatalysts.

Applications in Optoelectronic Systems

The conjugated π-system extending across the aniline and pyridyl rings endows 2,4,6-Tri(pyridin-4-yl)aniline with interesting photophysical properties, making it a target for applications in optoelectronic devices.

Design of Molecular Components for Optoelectronic Devices

This compound is identified as a key material for the development of organic electronic and optoelectronic components. bldpharm.com Its tri-pyridyl aniline structure can be incorporated into larger molecular designs for use in various layers of an organic electronic device, such as charge transport or emitting layers. The ability of the pyridyl groups to accept electrons and the aniline core to donate electrons allows for the design of molecules with tailored electronic properties, crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs). Suppliers explicitly list this compound as a material for OLEDs. bldpharm.com

Frameworks for Light-Emitting Assemblies

The same properties that make 2,4,6-Tri(pyridin-4-yl)aniline suitable for general optoelectronic components also make it a prime candidate for constructing light-emitting assemblies. When integrated into frameworks such as MOFs or covalent organic frameworks (COFs), the inherent luminescent properties of the ligand can be harnessed and potentially enhanced. These frameworks can prevent luminescence quenching that often occurs in the solid state and allow for the systematic tuning of emission wavelengths, leading to the development of novel solid-state lighting materials and sensors.

Theoretical and Computational Investigations of 2,4,6 Tri Pyridin 4 Yl Aniline

Quantum Chemical Calculations

Electronic Structure Analysis

No published data is available on the electronic structure of 2,4,6-Tri(pyridin-4-yl)aniline. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine electron density distribution, molecular electrostatic potential (MEP), and charge distribution, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Orbital Theory and Reactivity Prediction

There is no information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 2,4,6-Tri(pyridin-4-yl)aniline. These parameters are fundamental in predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions, but have not been reported for this compound.

Molecular Dynamics and Simulation Studies

Investigation of Dynamic Behavior and Conformations

No molecular dynamics simulations have been published for 2,4,6-Tri(pyridin-4-yl)aniline. These studies would provide insight into the molecule's conformational flexibility, such as the rotation of the pyridyl rings relative to the central aniline (B41778) plane, and its dynamic behavior in various environments.

Modeling of Self-Assembly and Interaction Mechanisms

There are no modeling studies on the self-assembly or intermolecular interaction mechanisms of 2,4,6-Tri(pyridin-4-yl)aniline. Due to the presence of nitrogen atoms in the pyridyl rings and the amino group on the aniline core, the molecule has the potential to form extensive hydrogen bonding networks and engage in π-π stacking interactions, which are key drivers for supramolecular assembly. However, without specific simulation data, any discussion would be purely speculative.

Mechanistic Studies of Reactions and Processes

No computational studies on the reaction mechanisms involving 2,4,6-Tri(pyridin-4-yl)aniline have been found. Theoretical mechanistic studies would help elucidate the pathways of its synthesis or its behavior in subsequent chemical transformations.

Computational Elucidation of Synthetic Pathways

A computational investigation into the synthesis of 2,4,6-Tri(pyridin-4-yl)aniline would typically involve the use of quantum chemical methods to model the reaction mechanisms. Density Functional Theory (DFT) is a common and powerful tool for such studies, allowing for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies.

The primary synthetic route to related triaryl- or tripyridyl-substituted aromatic cores often involves transition-metal-catalyzed cross-coupling reactions. For instance, a plausible synthesis for 2,4,6-Tri(pyridin-4-yl)aniline could involve the reaction of 2,4,6-trihaloaniline with a pyridine-4-ylboronic acid derivative (Suzuki coupling) or a pyridin-4-ylstannane derivative (Stille coupling).

Hypothetical Reaction Pathway Analysis:

A computational study would aim to:

Identify the most plausible reaction mechanism: This would involve mapping out the potential energy surface for the entire catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Characterize transition state structures: Locating and verifying the transition states for each elementary step would allow for the determination of activation barriers.

Calculate reaction energetics: The relative energies of all intermediates and transition states would provide a thermodynamic and kinetic profile of the reaction, helping to identify the rate-determining step.

No specific computational studies detailing these pathways for the synthesis of 2,4,6-Tri(pyridin-4-yl)aniline have been found in the searched literature.

Theoretical Insights into Catalytic Cycles and Sensing Events

The unique structure of 2,4,6-Tri(pyridin-4-yl)aniline, featuring a central aniline core with three peripheral pyridine (B92270) units, suggests its potential application as a ligand in catalysis or as a chemosensor. The nitrogen atoms of the pyridine rings and the aniline can act as coordination sites for metal ions or as hydrogen bond donors/acceptors.

Catalytic Cycles:

If 2,4,6-Tri(pyridin-4-yl)aniline were to be used as a ligand in a catalytic system, theoretical investigations would be crucial for understanding its role. Computational modeling could provide insights into:

Coordination chemistry: How the ligand binds to a metal center and the electronic structure of the resulting complex.

Mechanism of catalysis: Elucidating the steps of a catalytic cycle involving the ligand-metal complex, including substrate activation and product release.

Ligand effects: How the electronic and steric properties of the 2,4,6-Tri(pyridin-4-yl)aniline ligand influence the activity and selectivity of the catalyst.

Sensing Events:

As a potential chemosensor, the interaction of 2,4,6-Tri(pyridin-4-yl)aniline with specific analytes (e.g., metal ions, anions, or small molecules) could be modeled. Theoretical studies would focus on:

Binding interactions: Calculating the binding energy and geometry of the host-guest complex formed between the aniline derivative and the analyte.

Sensing mechanism: Understanding the changes in the electronic properties (e.g., HOMO-LUMO gap, charge distribution) of the molecule upon binding to an analyte. These changes are often responsible for the observable signal (e.g., a change in color or fluorescence). Time-Dependent DFT (TD-DFT) would be employed to predict changes in the UV-Vis absorption or emission spectra.

Despite the potential for such applications, a review of the literature did not yield specific theoretical studies on the catalytic cycles or sensing events involving 2,4,6-Tri(pyridin-4-yl)aniline. Research on analogous triazine and pyridine-based compounds suggests that these are fruitful areas for investigation.

Future Research Directions and Outlook for 2,4,6 Tri Pyridin 4 Yl Aniline Research

Exploration of Novel Synthetic Routes

While the synthesis of polypyridyl anilines is established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. Current approaches often rely on traditional cross-coupling reactions, which can sometimes require harsh conditions or expensive catalysts.

Future synthetic strategies could include:

Visible-Light Photocatalysis: This emerging field in organic synthesis offers milder reaction conditions and novel reactivity. chim.itbeilstein-journals.orgconicet.gov.ar The use of photocatalysts could enable direct C-H functionalization or novel coupling strategies to construct the core aniline (B41778) structure or append the pyridyl rings, potentially reducing the number of synthetic steps and improving atom economy. chim.itconicet.gov.ar

Advanced Catalytic Systems: The development of more active and robust palladium catalysts or the exploration of catalysts based on more abundant metals like nickel could offer more cost-effective and environmentally friendly routes. rsc.orgmit.edursc.orgrsc.orgd-nb.info Research into ligands that enhance catalyst performance for constructing sterically hindered tri-substituted anilines will be crucial.

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials combine to form the final product in a single step would significantly improve efficiency. chim.it This approach minimizes intermediate isolation and purification steps, saving time and resources.

Table 1: Potential Future Synthetic Approaches for 2,4,6-Tri(pyridin-4-yl)aniline

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reaction pathways. chim.itbeilstein-journals.org | Development of suitable photocatalysts and optimization of reaction conditions for C-N and C-C bond formation. conicet.gov.ar |

| Advanced Catalysis | Higher yields, lower catalyst loading, use of earth-abundant metals (e.g., Ni, Cu). rsc.orgmit.edu | Design of new ligands to improve catalyst stability and activity for complex aniline synthesis. mit.edud-nb.info |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. chim.it | Discovering reaction conditions that allow for the convergent assembly of the target molecule from simple precursors. |

Design of Advanced Coordination and Supramolecular Architectures

The molecular structure of 2,4,6-Tri(pyridin-4-yl)aniline, with its multiple nitrogen-based coordination sites (three pyridyl groups and one aniline amino group), makes it an exceptional building block for supramolecular chemistry and the construction of coordination polymers. rsc.org Its tripodal and flexible nature allows for the formation of diverse and complex structures.

Future research in this area will likely pursue:

Metal-Organic Frameworks (MOFs): The use of this ligand to create 3D porous frameworks is a promising avenue. researchgate.netrsc.orgnih.gov By selecting different metal ions and auxiliary ligands, it may be possible to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The related ligand, 2,4,6-tris(4-pyridyl)-1,3,5-triazine, has been extensively used to create a variety of MOFs, suggesting a rich area of exploration for its aniline analogue. researchgate.netnih.gov

Discrete Metalla-Assemblies: The ligand can be used to form finite, well-defined 2D and 3D structures like molecular cages, triangles, or prisms through coordination-driven self-assembly. nih.gov These structures can act as molecular flasks, encapsulating guest molecules and catalyzing reactions within a confined space.

Hydrogen-Bonded Networks: Beyond metal coordination, the aniline -NH2 group can act as a hydrogen bond donor, while the pyridyl nitrogens can act as acceptors. This allows for the construction of purely organic, self-assembled networks with intricate topologies.

Table 2: Supramolecular Architectures from 2,4,6-Tri(pyridin-4-yl)aniline

| Architecture Type | Key Design Principle | Potential Functionality |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordination of pyridyl nitrogens to metal centers to form extended porous networks. researchgate.netrsc.org | Gas storage, chemical separation, heterogeneous catalysis. |

| Discrete Metalla-Cages/Assemblies | Self-assembly with metal ions having specific coordination geometries to form finite structures. nih.gov | Molecular recognition, drug delivery, catalysis in confined spaces. |

| Hydrogen-Bonded Organic Frameworks | Self-assembly via hydrogen bonding between the aniline N-H and pyridyl N sites. | Crystal engineering, host-guest chemistry, proton conduction. |

| Coordination Polymers | Linking metal ions with the multitopic pyridyl-aniline ligand to form 1D, 2D, or 3D polymers. nih.gov | Luminescent materials, sensors, magnetic materials. |

Expansion into Multifunctional Material Applications

The triphenylamine (B166846) core of 2,4,6-Tri(pyridin-4-yl)aniline is known for its excellent hole-transporting and photo-electronic properties. scientific.netpsu.edu This intrinsic capability, combined with the functionality of the pyridyl groups, opens the door to a wide range of applications in advanced materials.

Future research will focus on harnessing these properties for:

Optoelectronics: As a derivative of triphenylamine, the compound is a prime candidate for use in organic light-emitting diodes (OLEDs), particularly as a hole-transport material or as a host for phosphorescent emitters. psu.edursc.org Its derivatives could also be explored in organic solar cells as electron donors. psu.edu

Chemical Sensing: The pyridyl nitrogen atoms can act as binding sites for metal ions or as protonation sites, leading to changes in the compound's photophysical properties. This makes it a potential platform for developing fluorescent or colorimetric sensors for detecting specific analytes like metal ions or pH changes.

Photocatalysis: The integration of this ligand into metal complexes, particularly with ruthenium or iridium, could yield new photocatalysts for applications such as CO2 reduction, hydrogen evolution, or organic synthesis. rsc.org The triphenylamine core can facilitate electron transfer processes, which are central to photocatalysis. researchgate.net

Porous Polymers: The ligand can be used as a monomer to synthesize hypercrosslinked porous organic polymers. mdpi.comnih.gov Such materials could exhibit high surface areas and be useful for applications like dye adsorption for water purification or as electrode materials in supercapacitors. mdpi.comnih.gov

Table 3: Potential Applications of 2,4,6-Tri(pyridin-4-yl)aniline-Based Materials

| Application Area | Underlying Property | Example Function |

|---|---|---|

| Optoelectronics (OLEDs, Solar Cells) | Good hole mobility and photoelectric conversion capability of the triphenylamine core. scientific.netpsu.edu | Hole-transport layer in OLEDs; electron-donor in organic photovoltaics. psu.edursc.org |

| Chemical Sensing | Lewis basicity of pyridyl nitrogens and sensitivity of electronic properties to the local environment. | Fluorescent turn-on/turn-off sensor for metal ions or pH. |

| Photocatalysis | Ability to form stable complexes with photoactive metals (e.g., Ru, Ir) and facilitate electron transfer. rsc.org | Component in systems for solar fuel production or light-driven organic reactions. rsc.org |

| Porous Polymers | Rigid, multitopic structure suitable for forming crosslinked networks. mdpi.com | High-capacity adsorbent for pollutants; electrode material for energy storage. nih.gov |

Integration of Computational and Experimental Approaches

To accelerate the discovery and optimization of materials based on 2,4,6-Tri(pyridin-4-yl)aniline, a synergistic approach combining computational modeling and experimental work is essential. Theoretical calculations can provide deep insights into the molecule's behavior and guide synthetic efforts toward the most promising targets.

Key areas for this integrated approach include:

Predicting Molecular Properties: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com These calculations help predict its electrochemical behavior, absorption and emission spectra, and suitability for various electronic applications. researchgate.netresearchgate.net

Guiding Synthetic Design: Computational studies can model reaction pathways and transition states, helping to identify the most viable synthetic routes and predict potential side products. researchgate.net This can save significant experimental time and resources.

Simulating Supramolecular Assembly: Molecular dynamics and DFT can be employed to predict how the ligand will interact with different metal ions, helping to forecast the geometry and stability of potential MOFs or coordination cages before their synthesis is attempted. ias.ac.innih.gov This allows for a rational design approach to creating complex architectures.

Understanding Structure-Property Relationships: By systematically modifying the ligand in silico (e.g., by adding different functional groups) and calculating the resulting property changes, researchers can establish clear structure-property relationships. nih.gov This knowledge is invaluable for fine-tuning the material's performance for a specific application.

Table 4: Role of Computational Methods in 2,4,6-Tri(pyridin-4-yl)aniline Research

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, orbital energies (HOMO/LUMO), and vibrational spectra. researchgate.netresearchgate.netias.ac.in | Prediction of electronic, optical, and reactive properties. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulate UV-Vis absorption and fluorescence spectra. | Guidance for designing materials with specific photophysical properties. |

| Molecular Dynamics (MD) | Simulate the self-assembly process and conformational flexibility. | Insight into the formation of supramolecular structures and host-guest interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions like hydrogen bonds and van der Waals forces. | Understanding the forces that direct crystal packing and supramolecular assembly. |

Q & A

Q. Table 1: Reaction Optimization

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | 100 | Toluene | 65 | |

| PdCl₂(dppf)/KOtBu | 120 | DMF | 72 |

Advanced: How can crystallographic data resolve discrepancies in the reported molecular geometry of 2,4,6-Tri(pyridin-4-yl)aniline?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical:

- Data Collection: High-resolution datasets (≤1.0 Å) reduce errors in bond-length/angle measurements .

- Refinement: Anisotropic displacement parameters clarify torsional angles between pyridyl and aniline planes, resolving conflicts in planar vs. non-planar configurations .

- Validation: R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Basic: What solvent systems are effective for solubilizing 2,4,6-Tri(pyridin-4-yl)aniline, and how do they impact subsequent reactions?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) enhance solubility due to strong dipole interactions with pyridyl N-atoms .

- Chloroform/THF mixtures are ideal for Suzuki couplings, balancing solubility and catalyst stability .

- Caution: Protic solvents (e.g., ethanol) may protonate pyridyl groups, reducing reactivity in nucleophilic substitutions .

Advanced: What computational models predict the electronic properties of 2,4,6-Tri(pyridin-4-yl)aniline, and how do they align with experimental data?

Methodological Answer:

- DFT Calculations (B3LYP/6-31G):* Predict HOMO-LUMO gaps (~3.2 eV) and charge distribution, correlating with UV-Vis absorption peaks (λmax ≈ 320 nm) .

- MD Simulations: Reveal conformational flexibility in solution, explaining discrepancies between solid-state (SC-XRD) and solution (NMR) geometries .

- Validation: Compare computed IR spectra with experimental data to refine force-field parameters .

Data Contradiction: How can researchers reconcile conflicting reports on the compound’s reactivity in C–H activation reactions?

Methodological Answer:

Contradictions arise from substituent effects and reaction conditions:

- Substituent Positioning: Pyridyl groups at 2,4,6-positions create steric hindrance, slowing oxidative addition in Pd-catalyzed reactions vs. mono-substituted analogs .

- Catalyst Tuning: Bulky ligands (e.g., tBuXPhos) mitigate steric effects, improving turnover frequency by 30% .

- Kinetic Studies: Monitor reaction progress via in-situ NMR to identify rate-limiting steps .

Q. Table 2: Reactivity Comparison

| Substituent Pattern | Reaction Type | TOF (h⁻¹) | Reference |

|---|---|---|---|

| 2,4,6-Tri(pyridin-4-yl) | C–H Arylation | 12 | |

| 4-Pyridyl | C–H Amination | 45 |

Advanced: What thermal stability challenges arise when using 2,4,6-Tri(pyridin-4-yl)aniline in high-temperature catalysis?

Methodological Answer:

- TGA/DSC Analysis: Decomposition onset at ~250°C limits applications in pyrolysis or high-T catalysis .

- Mitigation Strategies: Encapsulation in MOFs or covalent grafting to silica supports improves thermal resilience (stable up to 300°C) .

- In-situ Characterization: Use synchrotron XRD to track structural changes during heating .

Basic: How does the compound’s electronic structure influence its fluorescence properties?

Methodological Answer:

- Conjugated π-system: Pyridyl-aniline conjugation enables strong fluorescence (Φ = 0.4) with emission at 450 nm .

- Quenching Mechanisms: Electron-deficient pyridyl groups enhance sensitivity to nitroaromatics, enabling sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.